![molecular formula C6H5NO4 B2890972 5-Carbamoylfuran-2-carboxylic acid CAS No. 54022-78-5](/img/structure/B2890972.png)
5-Carbamoylfuran-2-carboxylic acid
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Overview
Description
5-Carbamoylfuran-2-carboxylic acid is an organic compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .
Molecular Structure Analysis
The molecular structure of 5-Carbamoylfuran-2-carboxylic acid contains a total of 16 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), and 1 primary amide (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Carbamoylfuran-2-carboxylic acid include a molecular weight of 155.11 . It is a powder at room temperature . The carboxyl group in carboxylic acids is planar and can be represented with a resonance structure .Scientific Research Applications
Biosynthesis and Antibiotic Applications
5-Carbamoylfuran-2-carboxylic acid is a compound related to the broader family of carbapenem antibiotics, highlighting its significance in biosynthesis studies. Research by Stapon et al. (2003) elucidates the stereochemical assignments and the role of the enzyme CarC in the ring stereoinversion process starting from L-proline, a crucial step in the biosynthesis of carbapenem antibiotics. This work contributes to understanding the synthesis pathways of naturally occurring carbapenem beta-lactam antibiotics, which are valuable for their broad-spectrum antibiotic activity (Stapon, Li, & Townsend, 2003).
Drug Delivery Systems
The development of novel drug delivery systems utilizes derivatives of 5-carbamoylfuran-2-carboxylic acid. Saboktakin et al. (2011) investigated chitosan-carboxymethyl starch nanoparticles as a colon-targeted drug delivery system, using 5-aminosalicylic acid as a model drug. This study underscores the potential of furan derivatives in creating targeted delivery mechanisms for treatments, enhancing the therapeutic efficacy and reducing systemic side effects (Saboktakin, Tabatabaie, Maharramov, & Ramazanov, 2011).
Biomass Conversion and Biocatalysis
In the context of renewable resources, Wang et al. (2020) and Jia et al. (2019) presented methodologies for converting biomass-derived compounds into furan-based carboxylic acids, demonstrating the role of 5-carbamoylfuran-2-carboxylic acid derivatives in sustainable chemistry. These studies highlight the improved biosynthesis processes and enzyme-catalyzed reactions for producing high-value chemicals from biomass, promoting the use of renewable resources in industrial applications (Wang, Gong, & He, 2020; Jia, Zong, Zheng, & Li, 2019).
Synthesis of Pharmaceutical Intermediates
Zolfigol et al. (2015) discussed the synthesis and characterization of novel biological-based nano organo solid acids with urea moiety, indicating the potential of 5-carbamoylfuran-2-carboxylic acid derivatives in synthesizing pharmaceutical intermediates. This work suggests the applicability of such compounds in green chemistry, facilitating the synthesis of biologically active molecules under mild and environmentally friendly conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Mechanism of Action
Mode of Action
It’s known that carboxylic acids can undergo decarboxylation, a chemical reaction that removes a carboxyl group and releases carbon dioxide . This reaction requires special structural features and doesn’t proceed easily .
Biochemical Pathways
Carboxylic acids can participate in various reactions, including the formation of acid chlorides and esters .
Action Environment
It’s known that the chemical industry is undergoing a shift from traditional resources such as crude oil to biomass, which could impact the production and use of furan platform chemicals .
properties
IUPAC Name |
5-carbamoylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H2,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEQGGCLPCDSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54022-78-5 |
Source
|
Record name | 5-carbamoylfuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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